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2-Bromo-5-(bromomethyl)pyrimidine

Cat. No.: B15055581
M. Wt: 251.91 g/mol
InChI Key: YJZBVKXPLFEBGN-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Derivatives: Structural Diversity and Synthetic Relevance

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. nih.gov This core structure is found in a variety of essential biological molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (RNA and DNA). nih.gov The pyrimidine skeleton is also present in vitamin B1 (thiamine) and various synthetic compounds with therapeutic applications, such as barbiturates. nih.gov

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to a vast structural diversity of derivatives. These derivatives have been found to possess a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.gov The ability to introduce various substituents onto the pyrimidine core allows chemists to fine-tune the molecule's steric and electronic properties, thereby optimizing its interaction with biological targets. This has made pyrimidine derivatives a cornerstone in medicinal chemistry and drug discovery. nih.govfrontiersin.org

The Significance of Halogenated Pyrimidine Scaffolds as Versatile Synthons

The introduction of halogen atoms, such as bromine or chlorine, onto the pyrimidine ring significantly enhances its utility as a synthetic intermediate, or synthon. acs.org Halogenation creates reactive sites on the pyrimidine core that can readily participate in a variety of chemical transformations. The electrophilic nature of halogen atoms withdraws electron density from the aromatic ring, making the carbon atoms to which they are attached susceptible to nucleophilic attack. acs.org

This reactivity is harnessed in numerous synthetic strategies. For instance, halogenated pyrimidines are excellent substrates for cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, which are powerful methods for forming new carbon-carbon bonds. guidechem.com These reactions allow for the straightforward installation of aryl, alkyl, or other organic fragments onto the pyrimidine ring, enabling the construction of complex molecular architectures. guidechem.com Furthermore, the halogen atom can act as a good leaving group in nucleophilic aromatic substitution reactions, providing a route to introduce a wide array of functional groups, including amines, ethers, and sulfides.

The strategic placement of halogens on the pyrimidine scaffold provides chemists with a powerful tool to construct diverse libraries of compounds for biological screening and materials science applications. researchgate.net For example, bromopyrimidine derivatives are key intermediates in the synthesis of numerous biologically active compounds, including certain drugs and molecules for genetic engineering. guidechem.com Halogenated pyrimidines have also been investigated as radiosensitizers in cancer therapy, where their incorporation into cellular DNA can enhance the effectiveness of radiation treatment. nih.gov

Rationale for Dedicated Research on 2-Bromo-5-(bromomethyl)pyrimidine as a Key Building Block

Among the vast array of halogenated pyrimidines, this compound stands out as a particularly valuable and versatile building block in organic synthesis. chemicalbook.com Its strategic importance stems from the presence of two distinct reactive sites: a bromo substituent on the pyrimidine ring at the 2-position and a bromomethyl group at the 5-position.

The bromine atom on the pyrimidine ring offers the reactivity characteristic of halogenated heterocycles, making it a prime handle for cross-coupling reactions and nucleophilic substitutions. This allows for the introduction of a wide range of substituents at the 2-position, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

Simultaneously, the bromomethyl group at the 5-position provides a different mode of reactivity. The bromine atom in the bromomethyl group is readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, through nucleophilic substitution reactions. This functionality allows for the facile attachment of side chains and linkers to the pyrimidine core, further expanding the molecular diversity that can be achieved from this single starting material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Br2N2 B15055581 2-Bromo-5-(bromomethyl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4Br2N2

Molecular Weight

251.91 g/mol

IUPAC Name

2-bromo-5-(bromomethyl)pyrimidine

InChI

InChI=1S/C5H4Br2N2/c6-1-4-2-8-5(7)9-3-4/h2-3H,1H2

InChI Key

YJZBVKXPLFEBGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)Br)CBr

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Bromo 5 Bromomethyl Pyrimidine

Established Synthetic Routes to 2-Bromo-5-(bromomethyl)pyrimidine

Established methods for synthesizing this compound primarily involve the stepwise bromination of pyrimidine (B1678525) precursors. These strategies offer reliable access to the target compound, albeit with varying degrees of selectivity and efficiency.

Stepwise Bromination Strategies of Pyrimidine Precursors

The most common approach to this compound involves the sequential introduction of bromine atoms onto a pyrimidine scaffold. This can be achieved through side-chain bromination via radical mechanisms or by direct halogenation of the pyrimidine ring.

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as a source of bromine radicals, is a widely used method for the selective bromination of allylic and benzylic positions. organic-chemistry.orgmasterorganicchemistry.com This reaction is particularly advantageous as it provides a low concentration of molecular bromine, minimizing competing reactions with double bonds. masterorganicchemistry.com The mechanism involves the homolytic cleavage of the N-Br bond in NBS, initiated by light or a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN), to generate a bromine radical. youtube.com This radical then abstracts a hydrogen atom from the methyl group at the 5-position of a 2-bromopyrimidine (B22483) precursor, forming a resonance-stabilized pyrimidylmethyl radical. Subsequent reaction with another molecule of NBS or the small amount of Br2 present furnishes the desired this compound and regenerates the bromine radical to continue the chain reaction. youtube.com

Several studies have demonstrated the successful application of this methodology. For instance, the reaction of 2-bromo-5-methylpyridine (B20793) with NBS and AIBN in 1,2-dichloroethane (B1671644) at 85°C has been reported to yield 2-bromo-5-(bromomethyl)pyridine (B25434) in high yield. ambeed.com While this example involves a pyridine (B92270) analog, the principles are directly applicable to the corresponding pyrimidine system. Another procedure involves irradiating a solution of the methyl-substituted precursor and NBS in carbon tetrachloride with a lamp to initiate the radical chain reaction. ambeed.com

Table 1: Examples of Side-Chain Bromination using NBS

Starting MaterialReagentsSolventConditionsProductYieldReference
2-bromo-5-methylpyridineN-Bromosuccinimide, 2,2'-azobis(isobutyronitrile)1,2-dichloroethane85°C, 0.5h2-bromo-5-(bromomethyl)pyridine89% ambeed.com
2-bromo-5-methylpyridineN-BromosuccinimideCarbon tetrachlorideIrradiation with 300W lamp, 3h2-bromo-5-(bromomethyl)pyridineNot specified ambeed.com

Note: The table presents data for a pyridine analog, illustrating the general conditions for this type of transformation.

Direct halogenation of the pyrimidine ring is another key step in the synthesis of this compound. This typically involves the electrophilic substitution of a hydrogen atom on the pyrimidine ring with a bromine atom. For instance, 2-hydroxypyrimidine (B189755) can be brominated at the 5-position using bromine in an aqueous medium. google.com The resulting 2-hydroxy-5-bromopyrimidine can then be converted to 2,5-dibromopyrimidine, a potential precursor for subsequent side-chain bromination.

A one-step synthesis of 5-bromo-2-substituted pyrimidine compounds has been developed using 2-bromomalonaldehyde (B19672) and amidine compounds as starting materials. google.com This method offers a more streamlined approach to obtaining the 5-bromopyrimidine (B23866) core. google.com

Table 2: Examples of Direct Halogenation of Pyrimidine Derivatives

Starting MaterialReagentsConditionsProductYieldReference
2-hydroxypyrimidine saltSaturated sodium bicarbonate, Bromine< 0°C, then < 5°C2-hydroxy-5-bromopyrimidineNot specified google.com
2-hydroxypyrimidineHydrobromic acid, Hydrogen peroxide30-40°C, 12-14h5-bromo-2-hydroxypyrimidineNot specified google.com
2-bromomalonaldehyde, Acetamidine (B91507) hydrochlorideGlacial acetic acid, 3A molecular sieves100°C, 5h2-methyl-5-bromopyrimidine43% google.com

Multi-Component and Cascade Approaches to the Pyrimidine Core Incorporating Halogenation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidine derivatives. nih.gov These reactions involve the one-pot combination of three or more starting materials to form a product that contains portions of all the initial reactants. While specific MCRs leading directly to this compound are not extensively documented in the provided search results, the synthesis of various substituted pyrimidines through MCRs is well-established. nih.govnih.gov For example, the reaction of aryl aldehydes, malononitrile, and barbituric acid can yield pyranopyrimidine derivatives. nih.gov Conceptually, incorporating a brominated building block into such a reaction scheme could provide a direct route to brominated pyrimidines.

A one-step synthesis of 5-bromo-2-substituted pyrimidine compounds from 2-bromomalonaldehyde and amidine compounds exemplifies a simplified approach that could be considered a type of multi-component or cascade reaction, as it rapidly builds the core structure with the desired halogen in place. google.com

Functional Group Interconversions Leading to this compound

Functional group interconversions represent another important strategy for the synthesis of this compound. A key transformation in this regard is the conversion of a hydroxymethyl group to a bromomethyl group. This can be achieved using various brominating agents.

Another relevant functional group interconversion is the transformation of a 2-hydroxypyrimidine to a 2-bromopyrimidine. This can be accomplished by treating the 2-hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl3) to form a 2-chloropyrimidine, which can then be converted to the 2-bromopyrimidine. google.comchemicalbook.com Alternatively, a Sandmeyer-type reaction on a 2-aminopyrimidine (B69317) derivative can also be employed to introduce the bromine atom at the 2-position. chemicalbook.com

Advanced Synthetic Techniques and Reaction Optimization for this compound

Advances in synthetic methodology are continually being applied to improve the synthesis of key intermediates like this compound. Microwave-assisted synthesis has been shown to accelerate the alkylation of pyrimidine derivatives, suggesting its potential to shorten reaction times in the synthesis of the target compound. nih.gov The use of phase-transfer catalysts could also be explored to enhance the efficiency of the bromination reactions, particularly in biphasic systems.

Optimization of reaction conditions, such as solvent, temperature, and the choice of radical initiator, is crucial for maximizing the yield and minimizing the formation of byproducts, such as the dibrominated species. ambeed.com For instance, the use of a biphasic medium of dichloromethane (B109758) and water with illumination from a halogen lamp has been reported for the bromination of a related pyridine derivative, indicating the diverse conditions that can be explored. ambeed.com

Continuous Flow Synthesis Protocols for Enhanced Scalability

Continuous flow chemistry presents a significant advancement over traditional batch processing for the synthesis of chemical compounds, offering improved scalability, safety, and reproducibility. While specific, detailed protocols for the continuous flow synthesis of this compound are not extensively documented in publicly available literature, the principles of flow chemistry have been applied to similar pyrimidine derivatives, suggesting a viable and advantageous approach.

The bromination of a pyrimidine methyl group, a key step in the synthesis of this compound, has been identified as highly suitable for a continuous flow reactor setup, a method noted for its potential for industrial-scale production. Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing exothermic bromination reactions safely.

The advantages of employing a continuous flow setup for this synthesis would include:

Enhanced Safety: Minimizing the volume of reactive intermediates at any given time.

Improved Yield and Purity: Precise control over reaction conditions often leads to fewer side products.

Scalability: Production can be scaled up by running the reactor for longer periods or by using parallel reactor lines. nih.gov

A hypothetical continuous flow process for the synthesis of this compound would likely involve pumping a solution of 2-methyl-5-bromopyrimidine and a brominating agent through a heated reaction coil, potentially with in-line purification steps.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

Feature Batch Synthesis Continuous Flow Synthesis
Scalability Often requires process re-optimization Readily scalable by extending run time
Safety Higher risk with large volumes of hazardous materials Improved safety with small reaction volumes
Reproducibility Can be variable between batches High consistency and reproducibility nih.gov
Heat Transfer Inefficient, can lead to hotspots Highly efficient, precise temperature control

Catalytic Approaches in the Synthesis of this compound

Catalysis is a cornerstone in the efficient synthesis of this compound and its precursors. Various catalytic systems are employed to facilitate the construction of the pyrimidine ring and the subsequent functionalization.

The synthesis of the precursor, 2-methyl-5-bromopyrimidine, can be achieved through a one-step reaction using 2-bromomalonaldehyde and acetamidine hydrochloride, a process that can be catalyzed by molecular sieves. google.com These catalysts also act as desiccants, driving the reaction towards the product. google.com

For the key transformation of 2-methyl-5-bromopyrimidine to this compound, radical initiators are commonly used as catalysts. Azobisisobutyronitrile (AIBN) is a frequently cited radical initiator for the bromination of the methyl group using N-bromosuccinimide (NBS).

Furthermore, the synthesis of the pyrimidine core can be achieved through various transition-metal-catalyzed cross-coupling reactions. nih.gov For instance, the formation of substituted pyrimidines can be facilitated by catalysts such as copper(I) chloride (CuCl). mdpi.com Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been shown to enhance the efficiency of bromination on the pyrimidine ring. nih.gov

Table 2: Catalysts in the Synthesis of this compound and Precursors

Reaction Step Catalyst Function
Pyrimidine Ring Formation Molecular Sieves Catalyst and desiccant google.com
Pyrimidine Ring Formation Copper(I) Chloride (CuCl) Cycloaddition catalyst mdpi.com
Ring Bromination Trimethylsilyl trifluoromethanesulfonate (TMSOTf) Lewis acid to enhance bromination nih.gov
Methyl Group Bromination Azobisisobutyronitrile (AIBN) Radical initiator

Solvent Effects and Green Chemistry Considerations in Synthetic Pathways

In the synthesis of the 2-methyl-5-bromopyrimidine precursor, glacial acetic acid has been utilized as a solvent that also functions as an acid catalyst, demonstrating a dual role that can simplify the reaction setup. google.com Other solvents mentioned for the synthesis of pyrimidine derivatives include polar aprotic solvents like acetonitrile (B52724) and dimethylformamide (DMF), as well as dichloromethane (CH2Cl2). nih.gov

The bromination of the methyl group is often carried out in solvents such as acetonitrile or DMF. The selection of these solvents is typically based on their ability to dissolve the reactants and facilitate the desired reaction pathway while minimizing side reactions.

From a green chemistry perspective, the ideal reaction would be conducted without a solvent or in an environmentally friendly medium like water. While some pyrimidine syntheses have been developed in aqueous media using catalysts like β-cyclodextrin, the application of such systems to the specific synthesis of this compound is not widely reported. mdpi.com The focus remains on minimizing the use of hazardous solvents and developing processes that are more atom-economical and generate less waste.

Table 3: Solvents Used in the Synthesis of this compound and its Precursors

Synthetic Step Solvent(s) Role of Solvent
Precursor Synthesis Glacial Acetic Acid Solvent and catalyst google.com
Precursor Synthesis Toluene (B28343) Reaction medium google.com
Ring Bromination Dichloromethane (CH2Cl2), Acetonitrile (CH3CN), Dimethylformamide (DMF) Reaction medium nih.gov
Methyl Group Bromination Acetonitrile, Dimethylformamide (DMF) Reaction medium

Reactivity Profiles and Transformational Chemistry of 2 Bromo 5 Bromomethyl Pyrimidine

Nucleophilic Substitution Reactions Involving 2-Bromo-5-(bromomethyl)pyrimidine

The presence of two carbon-bromine bonds with different chemical environments dictates the regioselectivity of nucleophilic substitution reactions. The benzylic-like bromine of the bromomethyl group is significantly more susceptible to nucleophilic attack than the aryl bromine attached to the electron-deficient pyrimidine (B1678525) ring.

Reactions at the Bromomethyl Moiety (C5-CH₂Br)benchchem.comambeed.comlibretexts.orgnih.govnih.gov

The C5-bromomethyl group readily undergoes SN2 reactions with a wide array of nucleophiles. This high reactivity is attributed to the stabilization of the transition state by the adjacent pyrimidine ring.

This compound reacts with oxygen-based nucleophiles, such as alcohols and alkoxides, to form the corresponding ethers. These reactions are typically carried out in the presence of a base to deprotonate the alcohol, generating the more nucleophilic alkoxide. The Williamson ether synthesis is a common method employed for this transformation. organic-chemistry.org For instance, the reaction with sodium alkoxides in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) leads to the formation of 5-(alkoxymethyl)-2-bromopyrimidines. The use of hindered alcohols may require more forcing conditions or alternative catalytic systems, such as copper-catalyzed methods, to achieve efficient etherification. nih.gov

A representative reaction is the formation of 2-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine, where the hydroxyl group of (tetrahydro-2H-pyran-4-yl)methanol displaces the bromide of the bromomethyl group. bldpharm.com

Table 1: Examples of Reactions with Oxygen-Based Nucleophiles

Nucleophile Reagent/Conditions Product
Alcohols (ROH) Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) 5-(Alkoxymethyl)-2-bromopyrimidine
Alkoxides (RO⁻) Solvent (e.g., DMF, DMSO) 5-(Alkoxymethyl)-2-bromopyrimidine

Nitrogen-based nucleophiles, including primary and secondary amines, as well as azides, readily displace the bromine atom of the bromomethyl group. The reaction with amines typically proceeds under basic conditions to neutralize the hydrogen bromide formed during the reaction. This provides a straightforward route to 5-(aminomethyl)-2-bromopyrimidines, which are valuable intermediates in medicinal chemistry.

The reaction with sodium azide (B81097) is an efficient method for the synthesis of 5-(azidomethyl)-2-bromopyrimidine. researchgate.net This azide derivative can then be used in "click" chemistry or be reduced to the corresponding primary amine.

Table 2: Examples of Reactions with Nitrogen-Based Nucleophiles

Nucleophile Reagent/Conditions Product
Primary Amines (RNH₂) Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) 5-((Alkylamino)methyl)-2-bromopyrimidine
Secondary Amines (R₂NH) Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) 5-((Dialkylamino)methyl)-2-bromopyrimidine

Similar to oxygen and nitrogen nucleophiles, sulfur-based nucleophiles like thiols and their corresponding thiolates react with the bromomethyl group to form thioethers. These reactions are generally fast and efficient due to the high nucleophilicity of sulfur. The use of a base is often necessary to deprotonate the thiol. These thioether derivatives can be further oxidized to sulfoxides and sulfones, expanding the molecular diversity.

Table 3: Examples of Reactions with Sulfur-Based Nucleophiles

Nucleophile Reagent/Conditions Product
Thiols (RSH) Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) 5-((Alkylthio)methyl)-2-bromopyrimidine

Carbon-based nucleophiles can also be employed to form new carbon-carbon bonds at the C5-methyl position. For instance, reaction with sodium cyanide in a polar aprotic solvent affords 2-(2-bromopyrimidin-5-yl)acetonitrile. This nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic utility.

While direct reaction with highly reactive organometallic reagents like Grignard or organolithium reagents can be complicated by competing reactions, the use of less reactive organometallic species or specific reaction conditions can lead to the desired C-C bond formation.

Table 4: Examples of Reactions with Carbon-Based Nucleophiles

Nucleophile Reagent/Conditions Product

Substitution Reactions at the C2-Bromine Position of the Pyrimidine Ring

The bromine atom at the C2 position of the pyrimidine ring is significantly less reactive towards nucleophilic aromatic substitution (SNAr) compared to the bromomethyl group. However, under specific conditions, particularly with palladium catalysis, this position can be functionalized.

Palladium-catalyzed cross-coupling reactions are the most common methods for the substitution of the C2-bromine. These reactions typically require a palladium catalyst, a ligand, and a base.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C2-bromine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgworktribe.comillinois.edu This is a powerful method for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents at the C2 position. worktribe.com The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the C2-bromine with primary or secondary amines. libretexts.orgnih.govnih.govchemspider.comorganic-chemistry.org A variety of phosphine (B1218219) ligands have been developed to facilitate this transformation with a broad range of amine substrates. libretexts.orgnih.gov The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Stille Coupling: The Stille coupling reaction utilizes an organotin reagent as the coupling partner for the C2-bromine, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org This method is also effective for forming C-C bonds but has seen some decrease in use due to the toxicity of organotin compounds. organic-chemistry.org The mechanism follows the typical cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

These cross-coupling reactions are generally performed after the desired modifications have been made at the more reactive C5-bromomethyl position, allowing for a sequential and controlled functionalization of the this compound scaffold.

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
5-(Alkoxymethyl)-2-bromopyrimidine
2-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine
(Tetrahydro-2H-pyran-4-yl)methanol
5-(Aminomethyl)-2-bromopyrimidines
5-(Azidomethyl)-2-bromopyrimidine
Thioethers
Sulfoxides
Sulfones
2-(2-Bromopyrimidin-5-yl)acetonitrile
Boronic acid
Boronic acid ester
Organotin reagent
Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
Sodium hydride
Potassium carbonate
Triethylamine
Sodium azide
Sodium cyanide
Grignard reagents
Organolithium reagents
Palladium
Phosphine ligands
Sodium alkoxides
Acetone
Acetonitrile (B52724)
Hydrogen bromide
Carboxylic acid
Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyrimidine core of this compound. d-nb.info This reaction proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyrimidine ring at the carbon bearing the bromine atom, forming a Meisenheimer complex as an intermediate. The subsequent departure of the bromide ion restores the aromaticity of the ring. The rate of SNAr reactions is influenced by the electron-withdrawing nature of the pyrimidine ring and the nature of the nucleophile.

The C2 position of the pyrimidine ring is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the two ring nitrogen atoms. This makes the C2-bromo substituent a good leaving group in SNAr reactions. mdpi.com A variety of nucleophiles can be employed in these transformations, leading to a diverse array of substituted pyrimidines.

Selective Replacement with Diverse Nucleophiles

The presence of two different bromo substituents in this compound allows for selective reactions with various nucleophiles. The C2-bromo group typically undergoes SNAr, while the bromomethyl group participates in SN2-type reactions. By carefully controlling the reaction conditions and the nature of the nucleophile, it is possible to achieve selective substitution at either position.

For instance, "hard" nucleophiles such as amines and alkoxides tend to react preferentially at the more electrophilic C2 position of the pyrimidine ring. In contrast, "soft" nucleophiles like thiolates may show a preference for attacking the less sterically hindered bromomethyl group. The choice of solvent and temperature can also play a crucial role in directing the selectivity of the reaction. This differential reactivity is a valuable tool for the synthesis of complex molecules containing the pyrimidine scaffold.

Cross-Coupling Reactions of 2-Bromo-5-(bromomethyl)pyrimidinenih.govrsc.orgambeed.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize this compound. nih.govrsc.org These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The C2-bromo substituent of this compound is the primary site for these transformations.

Palladium-Catalyzed Cross-Coupling Strategies

A variety of palladium-catalyzed cross-coupling reactions can be employed to modify this compound, each offering a unique way to introduce new functional groups. The choice of the specific coupling reaction depends on the desired final product and the nature of the coupling partner.

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid and ester reagents. youtube.comorganic-chemistry.org This reaction allows for the formation of a new carbon-carbon bond between the C2 position of the pyrimidine ring and an aryl, heteroaryl, or vinyl group from the boronic acid or ester. researchgate.netnih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2, and a base, such as K2CO3 or Cs2CO3. researchgate.netnih.govnih.gov The reaction conditions are generally mild, making it compatible with a wide range of functional groups. youtube.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Pyrimidine SubstrateBoronic Acid/EsterCatalystBaseProductYield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)2K2CO32-PhenylpyridineGood researchgate.net
5-Bromopyrimidine (B23866)Furan-3-boronic acidPd catalystBase5-(Furan-3-yl)pyrimidineN/A illinois.edu
BromobenzenePhenylboronic acid(NHC)2PdBr2KOHBiphenylHigh nih.gov

This table is illustrative and specific yields for this compound would require specific experimental data.

The Stille coupling utilizes organotin reagents (stannanes) to couple with the aryl bromide. organic-chemistry.orgharvard.eduuwindsor.ca While effective, the toxicity of the tin reagents is a significant drawback. organic-chemistry.org

The Negishi coupling employs organozinc reagents, which are more reactive than organoboranes and can be useful for coupling with less reactive aryl bromides. nih.govnih.govorganic-chemistry.org This method offers a versatile route to various substituted pyrimidines. researchgate.net

The Kumada coupling involves the use of Grignard reagents (organomagnesium halides) as the coupling partners. organic-chemistry.orgwikipedia.orgnih.gov This was one of the first cross-coupling reactions developed and remains a valuable method, particularly for large-scale synthesis. wikipedia.orgresearchgate.net

Table 2: Comparison of Stille, Negishi, and Kumada Coupling Reactions

Coupling ReactionOrganometallic ReagentKey AdvantagesKey DisadvantagesReference
StilleOrganostannanesTolerant to many functional groupsToxicity of tin reagents organic-chemistry.orgharvard.eduuwindsor.ca
NegishiOrganozincHigh reactivity, good for less reactive halidesMoisture and air sensitive reagents nih.govnih.govorganic-chemistry.org
KumadaGrignard reagentsReadily available reagents, cost-effectiveLess functional group tolerance organic-chemistry.orgwikipedia.orgnih.gov

The Sonogashira coupling is a highly efficient method for the introduction of alkyne moieties onto the pyrimidine ring. nih.govwikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with the C2-bromo position of this compound, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orgorganic-chemistry.orgscirp.orgresearchgate.net The resulting alkynylpyrimidines are versatile intermediates that can undergo further transformations.

Table 3: Key Features of the Sonogashira Coupling Reaction

FeatureDescriptionReference
ReactantsAryl/vinyl halide and a terminal alkyne wikipedia.org
CatalystsPalladium complex (e.g., Pd(PPh3)4) and a copper(I) salt (e.g., CuI) wikipedia.orgscirp.org
BaseTypically an amine (e.g., triethylamine) wikipedia.orgorganic-chemistry.org
ConditionsGenerally mild, often at room temperature wikipedia.org
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. libretexts.org In the context of this compound, this reaction is typically employed to functionalize the C2 position of the pyrimidine ring. The C(sp²)-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst compared to the C(sp³)-Br bond of the bromomethyl group under these conditions.

This reaction generally involves a palladium precursor, a suitable phosphine ligand, and a base. researchgate.net Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium complexes like tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]). chemspider.com The choice of ligand is critical, with bulky, electron-rich phosphines such as XPhos, SPhos, or BINAP often providing high yields. researchgate.netresearchgate.net Strong bases like sodium tert-butoxide (NaOtBu) are essential for the catalytic cycle, facilitating the deprotonation of the amine nucleophile. researchgate.netchemspider.com The reaction is typically carried out in aprotic solvents like toluene (B28343) or dioxane under an inert atmosphere. libretexts.orgchemspider.com

This method provides a versatile route to a wide array of 2-aminopyrimidine (B69317) derivatives, which are important scaffolds in medicinal chemistry. The reaction tolerates a variety of amine coupling partners, including primary and secondary amines. researchgate.net

Representative Conditions for Buchwald-Hartwig Amination of Bromo-aromatics
Catalyst SystemBaseSolventTemperatureReference
[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene80°C chemspider.com
Pd(dba)₂ / SPhosNaOtBuToluene/THF90-100°C researchgate.net
Pd(OAc)₂ / dpppNaOtBuToluene80°C researchgate.net
"XantPhos Pd G3"DBUMeCN/PhMe140°C (Flow) chemrxiv.org

Other Transition Metal-Catalyzed Coupling Reactions

Beyond C-N bond formation, the C2-bromo position of the pyrimidine is readily functionalized through other transition metal-catalyzed cross-coupling reactions to form carbon-carbon (C-C) bonds. These reactions are fundamental in the synthesis of complex organic molecules. mdpi.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, typically an arylboronic acid or ester. mdpi.comnih.gov It is one of the most widely used methods for constructing biaryl linkages due to its mild conditions and tolerance of numerous functional groups. mdpi.comnih.gov A typical catalyst system is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent mixture like 1,4-dioxane (B91453) and water. nih.gov

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C2-bromo position and a terminal alkyne. It is co-catalyzed by palladium and a copper(I) salt. This method is highly efficient for the synthesis of 2-alkynylpyrimidines.

Negishi Coupling: The Negishi reaction involves the coupling of the aryl bromide with an organozinc reagent. nih.gov It is known for its high reactivity and chemoselectivity. Palladium catalysts, often with phosphine ligands, are used to facilitate the transformation. nih.gov This method has been successfully used for the alkylation of bromopyridines. nih.gov

Stille Coupling: This reaction couples the substrate with an organostannane reagent, catalyzed by palladium. It offers the advantage of being relatively insensitive to the presence of water or air, though the toxicity of tin reagents is a drawback.

In these reactions, the C(sp²)-Br bond at the 2-position of the pyrimidine ring is the primary site of reaction, demonstrating the versatility of this position for building molecular complexity.

Overview of C-C Coupling Reactions for Aryl Bromides
Reaction NameCoupling PartnerTypical CatalystBond FormedReference
Suzuki-MiyauraArylboronic Acid/EsterPd(PPh₃)₄Aryl-Aryl mdpi.comnih.gov
SonogashiraTerminal AlkynePd/CuAryl-Alkynyl rsc.org
NegishiOrganozinc ReagentPd(OAc)₂/SPhosAryl-Alkyl/Aryl nih.gov
StilleOrganostannane ReagentPd(PPh₃)₄Aryl-Alkyl/Aryl nih.gov

Chemoselective and Regioselective Functionalization of this compound

The presence of two different C-Br bonds in this compound allows for selective functionalization at either the pyrimidine ring or the methyl substituent. nih.govresearchgate.net This dual reactivity is the cornerstone of its utility as a synthetic intermediate.

The key to differentiating the two bromine sites lies in their distinct electronic and steric environments.

C2-Bromo (Aryl Bromide): This bromine is attached to an electron-deficient sp²-hybridized carbon of the pyrimidine ring. Its reactivity is dominated by transition metal-catalyzed cross-coupling reactions, which proceed via an oxidative addition mechanism at the C-Br bond. mdpi.comnih.gov This site is generally unreactive towards typical nucleophilic substitution (SₙAr) unless highly activated.

5-(Bromomethyl) (Benzylic-like Bromide): This bromine is attached to an sp³-hybridized carbon. This C-Br bond is significantly more labile and highly susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides, carboxylates). It is generally not reactive in palladium-catalyzed cross-coupling reactions under standard conditions.

Therefore, the choice of reagents and reaction conditions dictates which site is functionalized. Palladium catalysts will preferentially react at the C2-bromo position, while nucleophiles in the absence of a suitable transition metal catalyst will react at the bromomethyl group. Temperature control is also crucial; Sₙ2 reactions at the bromomethyl position can often be performed at lower temperatures, whereas cross-coupling reactions at the ring C-Br bond typically require heating. chemspider.com

By exploiting the differential reactivity, one can achieve controlled mono-functionalization at either bromine site, followed by a subsequent reaction at the remaining site to achieve di-functionalization.

Mono-functionalization at the Bromomethyl Group: Treatment of this compound with a nucleophile (e.g., potassium cyanide, sodium azide, or a secondary amine) at or below room temperature typically leads to selective Sₙ2 displacement of the bromide on the methyl group, leaving the C2-bromo group intact.

Mono-functionalization at the C2-Position: Conversely, performing a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, allows for selective substitution at the C2-position. researchgate.netnih.gov The bromomethyl group remains untouched under these conditions.

Di-functionalization: A stepwise approach allows for the synthesis of di-substituted pyrimidines. For instance, one can first perform a Suzuki coupling to install an aryl group at the C2-position and then treat the resulting product with a nucleophile to substitute the bromomethyl group. Alternatively, the initial reaction could be an Sₙ2 substitution at the bromomethyl position, followed by a cross-coupling reaction at the C2-position. This stepwise strategy provides a powerful tool for creating diverse and complex pyrimidine libraries.

Radical Reactions and Reductive Transformations of this compound

In addition to ionic pathways, the bromine atoms of this compound can participate in radical and reductive processes.

The C-Br bond of the bromomethyl group is particularly susceptible to radical reactions. For example, radical bromination of the corresponding 2-bromo-5-methylpyrimidine (B598269) with a reagent like N-bromosuccinimide (NBS), often initiated by light or a radical initiator, is a common method to synthesize the starting material itself. nih.gov This highlights the stability of the benzylic-like radical intermediate.

Reductive transformations can be employed to selectively remove one or both bromine atoms.

Reduction of the Bromomethyl Group: The benzylic-like bromide can be reduced to a methyl group using various reducing agents, such as tributyltin hydride (Bu₃SnH) via a radical mechanism, or catalytic hydrogenation under specific conditions.

Reduction of the Aryl Bromide: The C2-bromo group can be removed via catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or by treatment with reducing agents like zinc dust in acetic acid.

Complete Reduction: Stronger reducing conditions or a combination of methods can lead to the removal of both bromine atoms, yielding 5-methylpyrimidine.

These reductive and radical pathways further expand the synthetic utility of this compound, allowing for the strategic removal of bromine atoms after they have served their purpose as directing or activating groups.

Applications of 2 Bromo 5 Bromomethyl Pyrimidine As a Versatile Synthetic Intermediate

Synthesis of Complex Pyrimidine-Based Heterocycles and Fused Ring Systems

The presence of both a reactive bromomethyl group at the 5-position and a less reactive bromo group at the 2-position of the pyrimidine (B1678525) ring makes 2-Bromo-5-(bromomethyl)pyrimidine an ideal starting material for the synthesis of intricate heterocyclic structures. This dual reactivity allows for sequential and site-selective reactions, leading to the formation of novel pyrimidine-annulated frameworks and bridged architectures.

Construction of Novel Pyrimidine-Annulated Frameworks

The construction of fused pyrimidine ring systems is a significant area of research due to the prevalence of these motifs in biologically active compounds and functional materials. This compound serves as a key building block in the synthesis of various pyrimidine-annulated heterocycles, such as thiazolo[3,2-a]pyrimidines and imidazo[1,2-a]pyrimidines.

The synthesis of these fused systems typically involves a two-step process. Initially, the highly reactive bromomethyl group undergoes nucleophilic substitution with a suitable binucleophile. For instance, reaction with a thiourea (B124793) derivative leads to the formation of an S-alkylated intermediate. Subsequent intramolecular cyclization, often facilitated by a base, results in the formation of the fused thiazolo[3,2-a]pyrimidine ring system. sigmaaldrich.comnih.gov Similarly, reaction with an aminothiophene or aminopyrazole can lead to the corresponding thieno[2,3-d]pyrimidine (B153573) or pyrazolo[3,4-d]pyrimidine frameworks. The bromo substituent at the 2-position can then be further functionalized, for example, through cross-coupling reactions, to introduce additional diversity into the final molecule.

Fused SystemBinucleophileKey Reaction Steps
Thiazolo[3,2-a]pyrimidineThiourea1. S-alkylation 2. Intramolecular cyclization
Imidazo[1,2-a]pyrimidine2-Aminoimidazole1. N-alkylation 2. Intramolecular cyclization
Pyrimido[2,1-b]benzothiazole2-Aminobenzothiazole1. N-alkylation 2. Intramolecular cyclization

Access to Bridged Pyrimidine Architectures

The synthesis of bridged pyrimidine architectures represents a more complex application of this compound. These structures are of interest for their unique three-dimensional conformations and potential applications in medicinal chemistry and materials science. The formation of a bridged system requires a binucleophile capable of reacting with both the bromomethyl group and the bromo-substituted carbon at the 2-position.

One potential strategy involves the reaction with a diamine or a diol. The first nucleophilic attack would likely occur at the more reactive bromomethyl position. A subsequent intramolecular nucleophilic substitution at the 2-position would then form the bridge. The feasibility and outcome of such reactions are highly dependent on the nature of the bridging linker and the reaction conditions. While specific examples utilizing this compound are not extensively documented in readily available literature, the synthesis of pyrimidine-bridged combretastatin (B1194345) derivatives from other pyrimidine precursors highlights the general interest in such bridged scaffolds for potential anticancer agents. mdpi.com

Development of Pyrimidine Derivatives as Precursors for Advanced Organic Materials

The pyrimidine core is an attractive component for advanced organic materials due to its electron-deficient nature and ability to participate in π-conjugated systems. This compound serves as a valuable precursor for the synthesis of monomers and scaffolds intended for use in polymers and optoelectronic materials.

Monomer Synthesis for Pyrimidine-Containing Polymers

The development of pyrimidine-containing polymers is driven by their potential applications in areas such as organic electronics and drug delivery. This compound can be converted into polymerizable monomers through various synthetic routes. For instance, the bromomethyl group can be transformed into a vinyl or an acetylene (B1199291) group via elimination or substitution reactions, respectively. These functionalized pyrimidines can then undergo polymerization.

Alternatively, the two bromo-substituents can be utilized in cross-coupling polymerization reactions, such as Suzuki or Stille coupling, with suitable co-monomers. This approach allows for the direct incorporation of the pyrimidine unit into the main chain of a conjugated polymer. rsc.orgrsc.org The properties of the resulting polymer, such as its conductivity and solubility, can be tuned by the choice of the co-monomer and any further modifications to the pyrimidine ring.

Polymerization StrategyMonomer Functionalization
Chain-growth polymerizationConversion of bromomethyl to vinyl or acetylene
Step-growth polymerizationUtilization of both bromo-substituents in cross-coupling reactions

Scaffolds for Optoelectronic and Functional Materials

The electron-withdrawing nature of the pyrimidine ring makes it a suitable component for creating "push-pull" molecules, which are of significant interest for their nonlinear optical (NLO) and fluorescent properties. nih.govgoogle.com In these systems, the pyrimidine acts as the electron-accepting (pull) moiety, while an electron-donating group is attached to the scaffold.

This compound can be elaborated into such scaffolds. For example, the bromo groups can be substituted with various chromophores and auxochromes through nucleophilic substitution and cross-coupling reactions. The resulting pyrimidine derivatives can exhibit interesting photophysical properties, making them candidates for applications as fluorescent dyes, sensors, and components in NLO materials. While direct synthesis from this compound for NLO applications is an area of ongoing research, the general principle of using substituted pyrimidines in such materials is well-established. nih.govgoogle.com

Role in the Synthesis of Diverse Pyrimidine-Substituted Organic Molecules

The differential reactivity of the two bromine atoms in this compound makes it an exceptionally versatile building block for the synthesis of a wide array of substituted pyrimidine molecules. nih.govgoogle.com The more labile bromine of the bromomethyl group can be selectively displaced by a variety of nucleophiles, leaving the C2-bromo substituent intact for subsequent transformations.

This selective reactivity allows for a stepwise introduction of different functional groups. For instance, reaction with amines, thiols, or alcohols leads to the corresponding 5-(aminomethyl)-, 5-(thiomethyl)-, or 5-(alkoxymethyl)-2-bromopyrimidines. The remaining bromo group at the 2-position can then undergo a range of reactions, including further nucleophilic substitution (under harsher conditions), or more commonly, palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. This sequential functionalization provides access to a vast chemical space of di-substituted pyrimidines with diverse functionalities at the 2- and 5-positions, which is particularly valuable in the synthesis of libraries of compounds for drug discovery and other applications. mdpi.comnih.govnih.gov

ReagentPosition of Initial ReactionSubsequent Reaction at C2
Amine5-(bromomethyl)Suzuki Coupling
Thiol5-(bromomethyl)Heck Coupling
Alcohol5-(bromomethyl)Sonogashira Coupling

Introducing Pyrimidine Moieties into Complex Chemical Structures

The pyrimidine scaffold is a fundamental component of DNA and RNA and is found in numerous biologically active compounds. mdpi.com The ability to introduce this moiety into larger, more complex molecules is crucial for the development of new therapeutic agents. This compound serves as an effective precursor for this purpose.

The bromomethyl group is highly susceptible to nucleophilic substitution reactions. This allows for the attachment of the pyrimidine core to various molecules containing nucleophilic functional groups such as amines, thiols, and alcohols. For instance, in the synthesis of novel enzyme inhibitors or probes for biological pathways, the pyrimidine unit can be readily incorporated by reacting this compound with a suitable nucleophile on the target molecule.

Furthermore, the bromo group on the pyrimidine ring can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These powerful carbon-carbon bond-forming reactions enable the connection of the pyrimidine ring to other aromatic or vinyl groups, significantly increasing the structural complexity of the resulting molecule. This strategy is widely employed in the synthesis of potential anticancer and antiviral agents.

A variety of pyrimidine derivatives have been synthesized using these methods, demonstrating the versatility of this compound as a synthetic intermediate.

Table 1: Examples of Reactions Utilizing this compound

Reaction Type Reagents and Conditions Product Type
Nucleophilic Substitution Amines, thiols, alkoxides in polar aprotic solvents (e.g., DMF, DMSO) Substituted pyrimidines with various functional groups
Suzuki-Miyaura Coupling Palladium catalysts (e.g., Pd(OAc)2, Pd(PPh3)4), base (e.g., K2CO3, Cs2CO3) Biaryl or styryl pyrimidine derivatives

Derivatization for Library Synthesis and Molecular Diversity

The creation of chemical libraries containing a diverse range of related compounds is a cornerstone of modern drug discovery. These libraries are screened against biological targets to identify new lead compounds. The dual reactivity of this compound makes it an ideal scaffold for generating such libraries.

Starting from this single precursor, a multitude of derivatives can be synthesized by systematically varying the nucleophiles and coupling partners used in the reactions described above. For example, a library of compounds can be generated by reacting this compound with a diverse set of amines to create a series of aminomethylpyrimidine derivatives. Subsequently, the bromo group on the pyrimidine ring can be subjected to a variety of cross-coupling reactions to introduce further diversity.

This combinatorial approach allows for the rapid generation of a large number of structurally distinct molecules, increasing the probability of discovering compounds with desired biological activities. The synthesis of various substituted pyrimidines has been reported, highlighting the potential for creating extensive chemical libraries. nih.govnih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-amino-5-bromopyrimidine
2-hydroxy-5-bromopyrimidine
2-halo-5-bromopyrimidine
5-bromo-2,4-dichloropyrimidine
5-bromouridine
5-iodouracil
2-aminopyrimidine (B69317)
2-chloropyrimidine
2-bromopyrimidine (B22483)
2-bromo-6-(bromomethyl)pyridine

Computational and Theoretical Studies on 2 Bromo 5 Bromomethyl Pyrimidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic environment of a molecule. For 2-Bromo-5-(bromomethyl)pyrimidine, these calculations can elucidate the distribution of electrons and the nature of its molecular orbitals, which are key determinants of its reactivity. nih.gov

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting how it will interact with other chemical species. nih.govresearchgate.net The MEP map of this compound would reveal regions of negative potential, likely concentrated around the nitrogen atoms of the pyrimidine (B1678525) ring due to their high electronegativity, and regions of positive potential. The bromine atom attached to the ring and the bromomethyl group would also influence the MEP, creating localized areas of varying potential that can guide intermolecular interactions. rsc.org

Frontier molecular orbital (FMO) theory is another cornerstone of reactivity prediction, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comacs.orgyoutube.comwpmucdn.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally suggesting higher reactivity. numberanalytics.com For this compound, the HOMO is expected to be associated with the pyrimidine ring and the lone pairs of the nitrogen and bromine atoms, while the LUMO is likely to be an antibonding orbital associated with the C-Br bonds. mdpi.comresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

OrbitalPredicted LocationRole in Reactivity
HOMOPyrimidine ring, N and Br lone pairsNucleophilic character, electron donation
LUMOAntibonding orbitals of C-Br bondsElectrophilic character, electron acceptance
HOMO-LUMO GapModerateIndicates a balance of stability and reactivity

This table is a conceptual representation based on general principles of FMO theory applied to substituted pyrimidines.

The combination of MEP analysis and FMO theory allows for the prediction of reactive sites and the selectivity of reactions involving this compound. The nitrogen atoms of the pyrimidine ring, with their negative electrostatic potential, are predicted to be susceptible to electrophilic attack.

The two bromine atoms in the molecule present distinct reactive sites. The bromine atom on the pyrimidine ring is attached to an sp2-hybridized carbon and is generally less reactive towards nucleophilic substitution. In contrast, the bromine of the bromomethyl group is attached to an sp3-hybridized carbon and is a good leaving group, making this site highly susceptible to nucleophilic attack via an SN2 mechanism. libretexts.org This difference in reactivity allows for selective functionalization of the molecule. The principles of reactivity and selectivity suggest that reactions can be controlled to target either the ring or the side chain. libretexts.orgmnstate.eduucalgary.camasterorganicchemistry.com

Mechanistic Investigations of Reactions Involving this compound

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.orgnih.govnih.gov For this compound, this includes analyzing transition states and reaction pathways for its various transformations.

The reaction of this compound with a nucleophile at the bromomethyl position is expected to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org Computational modeling can be used to calculate the geometry and energy of the transition state for this reaction. libretexts.orgstackexchange.com In the SN2 transition state, the incoming nucleophile and the departing bromide ion are both partially bonded to the carbon atom of the methyl group. libretexts.org The energy of this transition state determines the activation energy and, consequently, the rate of the reaction.

For reactions at the pyrimidine ring, such as nucleophilic aromatic substitution, the mechanism is more complex and may involve the formation of a Meisenheimer complex as an intermediate. mdpi.com Computational studies can help to distinguish between concerted and stepwise pathways and to understand the factors that favor one mechanism over another. mdpi.com

Computational methods can be used to design novel catalytic transformations involving this compound. For example, transition-metal catalysis can be employed to activate the C-Br bonds for cross-coupling reactions. nih.gov Density functional theory (DFT) calculations can be used to screen potential catalysts, predict their efficacy, and optimize reaction conditions. By understanding the catalytic cycle at a molecular level, new and more efficient synthetic routes can be developed.

In Silico Approaches to Molecular Design and Synthesis Planning

The principles of computational chemistry are increasingly being applied to the design of new molecules and the planning of their synthesis. biotech-asia.orgresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.netyoutube.com In silico methods allow for the virtual screening of large libraries of compounds and the prediction of their properties before they are synthesized in the laboratory, saving time and resources. youtube.com

For this compound, its two distinct reactive sites make it a versatile building block for the synthesis of more complex molecules. acs.org Computer-assisted synthesis planning can help to identify the most efficient synthetic routes to target molecules starting from this compound. youtube.com By combining a database of known reactions with algorithms for retrosynthetic analysis, these programs can propose synthetic pathways that can then be evaluated by chemists. youtube.com This integration of computational and experimental chemistry is a powerful strategy for modern drug discovery and materials science. nih.gov

Future Perspectives and Emerging Research Directions in 2 Bromo 5 Bromomethyl Pyrimidine Chemistry

Exploration of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry's increasing focus on green chemistry is prompting a shift away from traditional synthetic routes towards more sustainable and eco-friendly alternatives. benthamdirect.combenthamdirect.com For pyrimidine (B1678525) derivatives like 2-Bromo-5-(bromomethyl)pyrimidine, this involves developing processes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. benthamdirect.com

Key areas of exploration include:

Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. researchgate.netresearchgate.net

Catalytic Methods: Employing catalysts to enable reactions with higher atom economy, reducing the formation of byproducts. researchgate.net This includes the use of biocatalysts or metal catalysts that can operate under milder conditions.

Energy-Efficient Techniques: Utilizing microwave-assisted synthesis, ultrasound, and photochemical methods to accelerate reaction rates and reduce energy consumption compared to conventional heating. benthamdirect.comresearchgate.net

Renewable Feedstocks: Investigating the use of biomass-derived starting materials to reduce reliance on fossil fuels. acs.org

Recent reviews highlight the significant progress in applying these green chemistry principles to the synthesis of various pyrimidine derivatives, setting a precedent for the future production of this compound. benthamdirect.combenthamdirect.com

Development of Novel Catalytic Systems for Chemoselective Transformations

The two bromine atoms in this compound exhibit different reactivities, with the bromomethyl group being more susceptible to nucleophilic substitution. This inherent difference allows for selective functionalization, a key aspect in the synthesis of complex molecules. Future research is focused on developing novel catalytic systems that can precisely control these transformations.

Areas of active research include:

Palladium-Catalyzed Cross-Coupling: Developing more efficient and selective palladium catalysts for Suzuki, Stille, and Heck reactions to form new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyrimidine ring. researchgate.netrsc.org

Dual-Action Catalysts: Designing catalysts that can facilitate sequential or one-pot reactions, targeting both the 2-bromo and 5-(bromomethyl) positions with high chemoselectivity.

Photoredox Catalysis: Exploring the use of light-driven catalytic cycles to enable novel and milder transformations that are not accessible through traditional thermal methods.

The development of such catalytic systems will enable the synthesis of a wider range of derivatives with tailored properties for various applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. nih.govteknoscienze.com The integration of flow chemistry with automated synthesis platforms is a rapidly growing area that promises to accelerate the discovery and optimization of new this compound derivatives.

Key benefits and research directions include:

Enhanced Safety: Flow reactors can handle hazardous reagents and highly exothermic reactions more safely due to the small reaction volumes and efficient heat transfer. researchgate.net

Rapid Optimization: Automated systems can quickly screen a wide range of reaction conditions (temperature, pressure, catalyst, stoichiometry) to identify optimal synthesis protocols. vapourtec.com

On-Demand Synthesis: The ability to produce specific quantities of a desired compound as needed, which is particularly valuable for synthesizing libraries of compounds for high-throughput screening. vapourtec.com

The application of these technologies will streamline the synthesis of novel compounds and facilitate the rapid exploration of chemical space.

Expanding the Scope of Derivatization for New Chemical Space Exploration

The ability to selectively modify this compound at its two reactive sites makes it an ideal scaffold for exploring new chemical space. nih.govnih.gov Future research will focus on expanding the range of derivatization reactions to create novel compounds with unique biological and material properties.

Emerging areas of interest include:

Multicomponent Reactions: Designing one-pot, multicomponent reactions that can introduce multiple points of diversity in a single step, leading to the rapid generation of complex molecular architectures. researchgate.netacs.orgijper.org

Late-Stage Functionalization: Developing methods to introduce new functional groups into already elaborated derivatives, allowing for the fine-tuning of properties.

Click Chemistry: Utilizing highly efficient and specific "click" reactions to conjugate this compound derivatives with other molecules, such as peptides, polymers, or nanoparticles.

These strategies will enable the creation of diverse libraries of compounds for screening in drug discovery and materials science. numberanalytics.comresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for rational design and optimization. nih.gov Advances in spectroscopic and structural characterization techniques will provide deeper insights into their chemical and physical properties.

Future research will leverage:

Advanced NMR Spectroscopy: Utilizing multidimensional NMR techniques to unambiguously determine the structure and conformation of complex derivatives. nih.govmdpi.com

X-ray Crystallography: Obtaining high-resolution crystal structures to visualize the three-dimensional arrangement of atoms and intermolecular interactions. mdpi.com

Computational Chemistry: Employing density functional theory (DFT) and other computational methods to predict spectroscopic properties, reaction mechanisms, and electronic structures, complementing experimental data.

Mass Spectrometry: Using high-resolution mass spectrometry for accurate mass determination and fragmentation analysis to confirm molecular structures. nih.govmdpi.com

The integration of these advanced analytical techniques will provide a comprehensive understanding of the structure and reactivity of this important class of compounds.

Q & A

Q. Advanced

  • NMR Splitting : Bromine’s quadrupolar moment causes signal broadening, complicating 1^1H NMR interpretation. 13^{13}C NMR is preferred for distinguishing adjacent carbons .
  • Mass Spectrometry : Isotopic patterns from bromine (1:1 ratio for 79^{79}Br/81^{81}Br) aid identification but require high-resolution instruments for accurate mass determination .
  • IR Spectroscopy : C-Br stretching (550–650 cm1^{-1}) overlaps with other vibrations, necessitating complementary techniques .

How can researchers minimize di-substitution byproducts in bifunctional reactions?

Q. Advanced

  • Stepwise Reactions : Sequential addition of reagents to control substitution order. For example, first substituting the bromomethyl group, then the bromine at position 2 .
  • Steric Hindrance : Bulky ligands (e.g., triphenylphosphine) or low temperatures (0–10°C) reduce dual activation .
  • Selective Catalysis : Use of Cu(I) catalysts for Sonogashira couplings at the bromomethyl site, leaving position 2 intact .

What are the best practices for handling and storage to prevent decomposition?

Q. Basic

  • Storage : Seal in airtight containers under inert gas (N2_2/Ar) and store at –20°C for long-term stability .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the bromomethyl group .
  • Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.